BenchChemオンラインストアへようこそ!

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness prediction Lead optimisation

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole (CAS 1211292-52-2, molecular formula C10H9FN2O3S, molecular weight 256.26 g/mol) is a 1,2,4-oxadiazole heterocycle bearing a 3-methyl substituent on the ring and a 4-fluorophenylsulfonylmethyl group at the 5-position. Its computed LogP (XLogP3-AA: 1.4) and topological polar surface area (TPSA: 81.4 Ų) place it within a favourable oral druggability space.

Molecular Formula C10H9FN2O3S
Molecular Weight 256.26 g/mol
Cat. No. B14900545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole
Molecular FormulaC10H9FN2O3S
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H9FN2O3S/c1-7-12-10(16-13-7)6-17(14,15)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
InChIKeyPLVCAAHEXJPKIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole – Core Identity and Procurement-Relevant Physicochemical Profile


5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole (CAS 1211292-52-2, molecular formula C10H9FN2O3S, molecular weight 256.26 g/mol) is a 1,2,4-oxadiazole heterocycle bearing a 3-methyl substituent on the ring and a 4-fluorophenylsulfonylmethyl group at the 5-position [1]. Its computed LogP (XLogP3-AA: 1.4) and topological polar surface area (TPSA: 81.4 Ų) place it within a favourable oral druggability space [2]. The compound is commercially available at a typical R&D purity of 98% . Structurally, it belongs to a class of sulfonylmethyl-1,2,4-oxadiazoles that have been investigated for antiproliferative activity, with certain sulfide and sulfonyl derivatives exhibiting IC₅₀ values of 0.5–5.1 μM against DU-145 prostate cancer cells [3].

Why 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole Cannot Be Freely Replaced by In-Class Analogs


Simple in-class replacement is not supported because the substitution pattern on the 1,2,4-oxadiazole core directly dictates both physicochemical and biological behaviour. The 3-methyl group on the target compound limits hydrogen-bond donor count to zero and modulates LogP; replacing it with a bulkier aryl group (e.g., 3-phenyl analog) would increase LogP and TPSA, potentially altering membrane permeability and off-target binding [1]. Likewise, shifting the sulfonylmethyl linkage from the 5-position to the 3-position—as in the regioisomer 3-[(4-fluorophenyl)sulfonylmethyl]-5-phenyl-1,2,4-oxadiazole—changes the spatial disposition of the pharmacophore, which can drastically affect target engagement [2]. Within the broader 1,2,4-oxadiazole sulfone class, anti-proliferative IC₅₀ values vary from sub-micromolar to >30 μM depending on substituent choice, demonstrating that even structurally close analogs cannot be assumed to be functionally interchangeable [3].

Quantitative Differentiation Evidence for 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole vs. Closest Analogs


Physicochemical Differentiation: 3-Methyl vs. 3-Phenyl Analog Impacts LogP and TPSA

The 3-methyl substituent on the oxadiazole ring of the target compound results in a computed XLogP3-AA of 1.4 and a TPSA of 81.4 Ų. In contrast, the closest commercially available 3-aryl analog—5-(((4-fluorophenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole—is predicted to have a substantially higher LogP (>2.5) and a larger TPSA owing to the additional phenyl ring. This difference matters because both parameters are key filters in Lipinski and Veber rules for oral bioavailability [1].

Physicochemical profiling Drug-likeness prediction Lead optimisation

Regioisomeric Control: 5-Sulfonylmethyl vs. 3-Sulfonylmethyl Topology Alters Pharmacophore Geometry

The target compound positions the (4-fluorophenyl)sulfonylmethyl group at the oxadiazole 5-position, adjacent to the ring oxygen. The regioisomer 3-[(4-fluorophenyl)sulfonylmethyl]-5-phenyl-1,2,4-oxadiazole [1] places the sulfonylmethyl group at the 3-position, adjacent to the ring nitrogen. This topological inversion alters the distance and angle between the sulfonyl and the ring substituent, which can directly impact target binding. In a structurally analogous series of 1,2,4-oxadiazole sulfone anti-prostate cancer agents, moving the sulfonyl-bearing side chain from the 3- to the 5-position was associated with >10-fold shifts in IC₅₀ in DU-145 cells [2].

Regioisomerism Structure-activity relationship Medicinal chemistry design

Antiproliferative Activity: Class-Level Potency in Androgen-Independent Prostate Cancer Models

While no published study has directly assayed 5-(((4-fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole, a closely related panel of 1,2,4-oxadiazole sulfide and sulfonyl derivatives—including compounds bearing 4-fluorophenyl and methyl substituents—was evaluated by MTT assay against DU-145 prostate cancer cells. Six compounds showed IC₅₀ values from 0.5 to 5.1 μM, with good activity retained on androgen-independent PC-3 cells and low cytotoxicity on non-cancerous MCF-10A cells [1]. These data establish that the sulfonyl-1,2,4-oxadiazole pharmacophore can achieve single-digit micromolar potency in a clinically relevant cancer model, setting a performance benchmark that analogs without the sulfonylmethyl-fluorophenyl motif do not meet.

Anticancer activity Prostate cancer MTT assay

Computed Oral Druggability Parameters: Zero H-Bond Donors and Favourable Rotatable Bond Count

The target compound has zero hydrogen-bond donors and three rotatable bonds. This profile satisfies both the Veber rule (rotatable bonds ≤10) and the hydrogen-bond donor criterion of Lipinski’s rule of five. In comparison, analogs containing a 3-ethoxy or 3-chlorophenyl group introduce additional rotatable bonds (e.g., the 3-(4-ethoxyphenyl) analog has five rotatable bonds) and may violate the Veber threshold for oral bioavailability in certain predictive models [1]. The combination of zero HBD and low rotatable bond count is rare among 1,2,4-oxadiazole sulfones, making this compound a privileged scaffold for CNS or intracellular target programs where passive permeability is paramount.

Drug-likeness Veber rules ADME prediction

Optimal Application Scenarios for 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole Based on Differentiated Evidence


Anti-Prostate Cancer Lead Discovery: Building on a Validated Sulfonyl-1,2,4-Oxadiazole Pharmacophore

The class-level antiproliferative activity window of 0.5–5.1 μM in DU-145 cells [1] positions this compound as a logical starting point for medicinal chemistry campaigns targeting androgen-independent prostate cancer. Its 3-methyl substitution and 5-sulfonylmethyl-4-fluorophenyl motif map onto the most active region of the SAR landscape defined by Khatik et al. Procurement of this specific compound allows direct head-to-head comparison with the reference panel, enabling rapid verification of scaffold integrity and potency prior to analogue synthesis.

CNS Drug Discovery Programs Requiring Low TPSA and Zero H-Bond Donors

With a TPSA of 81.4 Ų, XLogP3-AA of 1.4, zero H-bond donors, and only three rotatable bonds [1], this compound sits within the favourable property space for CNS penetration (typically TPSA <90 Ų, LogP 1–4). Research teams focused on neurodegenerative or neuro-oncology targets can select this scaffold over bulkier 3-aryl or 3-ethoxy analogs that would exceed TPSA or rotatable-bond thresholds, thereby preserving blood–brain barrier permeability in early lead optimisation.

Regioisomer-Controlled Chemical Biology Probe Design

The unambiguous 5-sulfonylmethyl regioisomer offers a defined geometry for target engagement studies. By contrast, the 3-sulfonylmethyl regioisomer (e.g., 3-[(4-fluorophenyl)sulfonylmethyl]-5-phenyl-1,2,4-oxadiazole [1]) presents a different spatial orientation. Researchers developing photoaffinity probes or PROTAC-linker conjugates can procure the 5-substituted compound to ensure correct probe geometry, avoiding the confounding effects of regioisomeric mixtures on pull-down or cellular efficacy experiments.

Building Block for Parallel Library Synthesis with Controlled Physicochemical Diversity

The 3-methyl-5-sulfonylmethyl substitution pattern serves as a compact, low-molecular-weight (256.26 g/mol) core scaffold for parallel library enumeration. Compared with the 3-phenyl analog, which adds significant lipophilicity and molecular weight, the target compound allows library designers to explore R-group diversity on the sulfonyl aryl ring while maintaining overall drug-like properties, facilitating the construction of focussed libraries for hit-to-lead expansion.

Quote Request

Request a Quote for 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.